molecular formula C6H8O3 B2364236 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-08-5

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B2364236
CAS No.: 83249-08-5
M. Wt: 128.127
InChI Key: ZKOGUEYDDZLAJB-UHFFFAOYSA-N
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Description

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid is a unique organic compound characterized by its bicyclic structure. The compound has the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . It is known for its stability and reactivity, making it a valuable compound in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of bicyclo[1.1.1]pentan-1-ol as a starting material. One common method includes the oxidation of bicyclo[1.1.1]pentan-1-ol using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

    Reduction: The compound can be reduced to form bicyclo[1.1.1]pentane-1-carboxylic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

Scientific Research Applications

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its hydroxyl group, which imparts specific reactivity and enables its use in diverse chemical reactions and applications. Its bicyclic structure also contributes to its stability and versatility in various scientific and industrial contexts .

Properties

IUPAC Name

3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-4(8)5-1-6(9,2-5)3-5/h9H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOGUEYDDZLAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83249-08-5
Record name 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
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